molecular formula C9H7F3O3 B1432178 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid CAS No. 1375473-08-7

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

Cat. No. B1432178
M. Wt: 220.14 g/mol
InChI Key: SPFGBWKTEVKCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a chemical compound with the empirical formula C9H7F3O3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular weight of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is 220.15 . The SMILES string representation is O=C(O)CC1=CC(F)=CC=C1OC , which provides a text representation of the compound’s structure.


Chemical Reactions Analysis

2,2-Difluoro-2-(fluorosulfonyl)acetic acid, a compound similar to the one , is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .

Scientific Research Applications

Polymer Production Aid

Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, has been evaluated for its use as a polymer production aid in the manufacture of fluoropolymers. The safety assessment for its use in food contact materials has been conducted, considering its specific migration in polytetrafluoroethylene film, which indicates its potential application in high-temperature polymer processing conditions (Flavourings, 2014).

Precursor for Organic Synthesis

Difluoro(trimethylsilyl)acetamides have been synthesized as precursors to various organic compounds, including 3,3-Difluoroazetidinones. This demonstrates the role of difluorinated acetamides, similar in structure to 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, in facilitating the synthesis of complex organic structures, highlighting their importance in synthetic organic chemistry (Bordeau et al., 2006).

Fluorinated Building Blocks Synthesis

Research into the synthesis of mono- and difluoronaphthoic acids involves the development of new routes that utilize fluorinated phenylacetic acids, which are structurally related to 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. These methods highlight the compound's potential as a building block in the synthesis of fluorinated aromatic compounds, which are important in various chemical industries (Tagat et al., 2002).

Fluorination Reactions

Studies on the fluorination reactions of organic compounds with specific reagents demonstrate the role of fluorinated compounds, akin to 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, in introducing fluorine atoms into organic molecules. These reactions are crucial for creating fluorinated derivatives that have applications in pharmaceuticals, agrochemicals, and material science (Stavber et al., 1995; Stavber et al., 1986).

properties

IUPAC Name

2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGBWKTEVKCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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